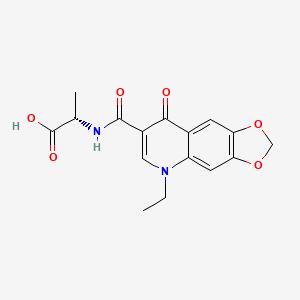
4,7-Dimethyl-2-methylidene-1,3-dioxepane
概要
説明
4,7-Dimethyl-2-methylidene-1,3-dioxepane is a cyclic ketene acetal compound known for its unique chemical structure and reactivity. This compound is of significant interest in the field of polymer chemistry due to its ability to undergo radical ring-opening polymerization, leading to the formation of degradable polyesters .
準備方法
The synthesis of 4,7-Dimethyl-2-methylidene-1,3-dioxepane typically involves the radical ring-opening polymerization of cyclic ketene acetals. This process requires specific reaction conditions, including the presence of a radical initiator and elevated temperatures. The compound can be synthesized in high yields, making it an attractive candidate for industrial production .
化学反応の分析
4,7-Dimethyl-2-methylidene-1,3-dioxepane undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is particularly known for its radical ring-opening polymerization, which involves the addition of a radical species to the carbon-carbon double bond, followed by ring-opening to form a degradable ester linkage . Common reagents used in these reactions include radical initiators and stabilizers.
科学的研究の応用
4,7-Dimethyl-2-methylidene-1,3-dioxepane has numerous scientific research applications. In chemistry, it is used to synthesize degradable polyesters through radical ring-opening polymerization. These polyesters have applications in drug delivery, packaging, and agriculture due to their biodegradability . In biology and medicine, the compound’s degradable nature makes it suitable for developing environmentally friendly materials and biomedical devices .
作用機序
The mechanism of action of 4,7-Dimethyl-2-methylidene-1,3-dioxepane involves radical ring-opening polymerization. The process begins with the addition of a radical species to the carbon-carbon double bond of the cyclic ketene acetal. This addition generates a ring-retained radical, which subsequently undergoes intramolecular fragmentation to form a ring-opened radical and a degradable ester linkage . The resulting polymer is characterized by its ester linkages, which contribute to its degradability.
類似化合物との比較
4,7-Dimethyl-2-methylidene-1,3-dioxepane can be compared to other cyclic ketene acetals such as 2-methylene-1,3-dioxepane and 5,6-benzo-2-methylene-1,3-dioxepane . These compounds also undergo radical ring-opening polymerization to form degradable polyesters. this compound is unique due to its specific chemical structure, which influences its reactivity and the properties of the resulting polymers .
特性
IUPAC Name |
4,7-dimethyl-2-methylidene-1,3-dioxepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6-4-5-7(2)10-8(3)9-6/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIZQBRESDQTOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(OC(=C)O1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625923 | |
| Record name | 4,7-Dimethyl-2-methylidene-1,3-dioxepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80649-13-4 | |
| Record name | 4,7-Dimethyl-2-methylidene-1,3-dioxepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, [[(2-bromo-2-propenyl)oxy]methyl]-](/img/structure/B3057357.png)












![Acetic acid, [(2-ethylhexyl)oxy]-](/img/structure/B3057379.png)
